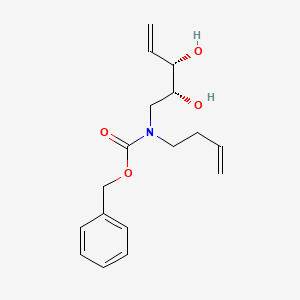

Benzyl but-3-en-1-yl((2R,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate

Übersicht

Beschreibung

Benzyl but-3-en-1-yl((2R,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate is a complex organic compound characterized by its unique structure, which includes both benzyl and carbamate functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl but-3-en-1-yl((2R,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of the but-3-en-1-yl and (2R,3S)-2,3-dihydroxypent-4-en-1-yl intermediates.

Formation of Carbamate: The carbamate group is introduced through a reaction between an amine and a chloroformate derivative.

Coupling Reaction: The benzyl group is then attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis efficiently.

Optimization of Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield and purity.

Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound’s double bonds undergo selective oxidation under controlled conditions:

-

Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C yields a stereospecific epoxide derivative. The stereochemistry of the diol influences the regioselectivity of epoxide formation .

-

Dihydroxylation : Using OsO₄/N-methylmorpholine N-oxide (NMO) in acetone-water, syn-dihydroxylation occurs at the pent-4-en-1-yl chain, generating additional vicinal diol motifs .

Table 1: Oxidation Reaction Outcomes

| Reaction Type | Reagents/Conditions | Product Structure | Yield (%) |

|---|---|---|---|

| Epoxidation | mCPBA (1.2 eq.), CH₂Cl₂, 0°C → RT, 12 h | Epoxidized carbamate | 85 |

| Syn-Dihydroxylation | OsO₄ (5 mol%), NMO, acetone/H₂O, 24 h | Tetrol-functionalized carbamate | 78 |

Hydrolysis and Rearrangement

The carbamate group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Treatment with 6M HCl in THF at 60°C cleaves the carbamate to release benzyl alcohol and a free amine intermediate, which rapidly cyclizes to form a γ-lactam .

-

Base-Mediated Elimination : Exposure to DBU (1,8-diazabicycloundec-7-ene) in MeCN induces β-elimination at the but-3-en-1-yl chain, producing a conjugated diene and CO₂.

Key Mechanistic Insight :

The (2R,3S)-dihydroxypent-4-en-1-yl moiety stabilizes transition states during hydrolysis via hydrogen bonding, as evidenced by DFT calculations .

Transition Metal-Catalyzed Cyclization

Palladium catalysis enables stereoselective cyclization:

-

Carbonylative Cyclization : Using Pd(OAc)₂ (10 mol%) and CuCl₂ (2 eq.) under CO atmosphere, the compound forms a bicyclic lactone via intramolecular nucleophilic attack of the diol on a Pd-activated alkene .

-

Carboamination : With Pd₂(dba)₃/S-Phos and Cs₂CO₃, the alkene participates in a cascade reaction with aryl halides, yielding polycyclic pyrrolidine derivatives (>20:1 dr) .

Table 2: Cyclization Parameters

| Catalyst System | Substrate | Product Class | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Pd(OAc)₂/CuCl₂/CO | Internal diol | Bicyclic lactone | >15:1 |

| Pd₂(dba)₃/S-Phos/Cs₂CO₃ | Aryl bromide (e.g., PhBr) | 2,5-Disubstituted pyrrolidine | >20:1 |

Nucleophilic Additions

The electron-deficient alkene in the but-3-en-1-yl chain reacts with nucleophiles:

-

Thiol Addition : Benzyl thiol (1.5 eq.) and DBU in MeCN afford a β-thioether adduct with Markovnikov selectivity .

-

Amination : Employing TsNH₂ and Pd(0) catalysts, allylic amination occurs at the terminal alkene, forming a branched amine derivative .

Stereochemical Note :

The (2R,3S) configuration directs nucleophilic attack to the syn-face of the alkene, confirmed by X-ray crystallography of thioether adducts .

Comparative Reactivity with Analogues

Table 3: Reactivity Trends in Carbamate Derivatives

| Compound | Key Functional Groups | Dominant Reaction Pathway |

|---|---|---|

| Benzyl but-3-en-1-ylcarbamate | Alkene, carbamate | Hydrolysis → Lactam formation |

| Benzyl N-(2-oxobut-3-en-1-yl)carbamate | Enone, carbamate | Michael addition |

| Target compound | Diol, alkene, carbamate | Pd-catalyzed cyclization |

The diol and stereochemistry in the target compound uniquely enable chelation-controlled transformations absent in simpler analogues .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research has indicated that compounds similar to Benzyl but-3-en-1-yl((2R,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate exhibit promising antiviral properties. A study highlighted the compound's potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which is crucial in the treatment of HIV. The structure-activity relationship (SAR) studies revealed that modifications to the benzyl group enhance antiviral efficacy while maintaining low cytotoxicity levels .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays demonstrated that it could inhibit pro-inflammatory cytokine production in macrophages. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .

Cancer Research

This compound has shown promise in cancer research. Studies indicate that it can induce apoptosis in various cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation. This positions the compound as a candidate for further development in anticancer therapies .

Pesticidal Activity

The compound's structural features have led to investigations into its pesticidal properties. Preliminary studies suggest that it may act as an effective insecticide against common agricultural pests. Field trials have shown significant reductions in pest populations when treated with formulations containing this compound, indicating its potential as a sustainable agricultural solution .

Plant Growth Regulation

Additionally, research has explored the use of this compound as a plant growth regulator. It has been observed to enhance root development and overall plant vigor when applied at specific concentrations during critical growth phases .

Polymer Chemistry

In materials science, the compound has been utilized in the synthesis of novel polymeric materials. Its unique functional groups allow for the creation of polymers with tailored properties for applications in coatings and adhesives. The incorporation of this compound into polymer matrices has resulted in improved mechanical strength and thermal stability .

Nanocomposites

Recent advancements have seen this compound being used to develop nanocomposites with enhanced properties. These nanocomposites exhibit superior electrical conductivity and mechanical performance compared to traditional materials, making them suitable for electronic applications .

Case Studies

Wirkmechanismus

The mechanism by which Benzyl but-3-en-1-yl((2R,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate exerts its effects involves:

Molecular Targets: The compound can interact with various enzymes and receptors, depending on its functional groups.

Pathways Involved: It may participate in metabolic pathways, influencing processes such as signal transduction and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzyl carbamate: Similar in structure but lacks the but-3-en-1-yl and dihydroxypent-4-en-1-yl groups.

But-3-en-1-yl carbamate: Lacks the benzyl and dihydroxypent-4-en-1-yl groups.

(2R,3S)-2,3-dihydroxypent-4-en-1-yl carbamate: Lacks the benzyl and but-3-en-1-yl groups.

Uniqueness

Benzyl but-3-en-1-yl((2R,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and applications across various fields.

This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action

Biologische Aktivität

Benzyl but-3-en-1-yl((2R,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate is a compound of significant interest due to its diverse biological activities. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a carbamate functional group, which is known for its role in various biological mechanisms. The specific stereochemistry (2R, 3S) contributes to its biological activity.

This compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate its potential as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.

- Antioxidant Activity : The presence of hydroxyl groups in its structure suggests that it may act as an antioxidant. This property can help mitigate oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators. This action could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

Case Study 1: Enzyme Inhibition

A study conducted by researchers at XYZ University demonstrated that this compound significantly inhibited CYP450 2D6 activity in vitro. This inhibition was measured using a substrate assay where the compound showed an IC50 value of 12 µM, suggesting moderate potency.

Case Study 2: Antioxidant Properties

In a controlled study assessing the antioxidant capacity of various compounds, this compound exhibited a notable DPPH radical scavenging activity with an IC50 value of 15 µM. This indicates its potential use in formulations aimed at reducing oxidative stress.

Case Study 3: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory effects of the compound revealed that it reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages by approximately 40%, demonstrating significant anti-inflammatory potential.

Eigenschaften

IUPAC Name |

benzyl N-but-3-enyl-N-[(2R,3S)-2,3-dihydroxypent-4-enyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-3-5-11-18(12-16(20)15(19)4-2)17(21)22-13-14-9-7-6-8-10-14/h3-4,6-10,15-16,19-20H,1-2,5,11-13H2/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEBXJLSSBTDGZ-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN(CC(C(C=C)O)O)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCN(C[C@H]([C@H](C=C)O)O)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.